molecular formula C9H12NO5P B181271 2-Amino-3-(4-phosphonophenyl)propanoic acid CAS No. 120667-22-3

2-Amino-3-(4-phosphonophenyl)propanoic acid

Cat. No.: B181271
CAS No.: 120667-22-3
M. Wt: 245.17 g/mol
InChI Key: DGIHNAYKZDFPPV-UHFFFAOYSA-N
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Description

2-Amino-3-(4-phosphonophenyl)propanoic acid is a synthetic phenylalanine derivative in which the para-hydrogen of the aromatic ring is substituted with a phosphonic acid group. This structural modification classifies it as a phosphonate analog of aromatic amino acids, designed to mimic the natural structure while introducing a phosphonate moiety that can alter electronic properties, chelation potential, and molecular recognition. This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. This analog is of significant interest in neuroscience and pharmacology, primarily for its potential application as a modulator of ionotropic glutamate receptors, such as the N-Methyl-D-aspartate (NMDA) receptor . The 2-aminopropanoic acid (D-alanine) backbone is a well-established pharmacophore for glycine-site agonists at the GluN1 subunit of NMDA receptors . The phosphonate group can serve as a bioisostere for natural phosphate or carboxylate groups, potentially influencing receptor binding affinity and selectivity across different NMDA receptor subtypes (GluN1/2A-D), which is a key area of investigation for disorders like stroke, epilepsy, and neurodegenerative diseases . Beyond receptor studies, the phosphonic acid functional group makes this compound a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors, particularly those targeting enzymes that interact with phosphotyrosine or phosphorylated substrates. Its structure also lends itself to use in chemical biology for the synthesis of more complex molecules, peptide mimetics, and as a building block in the exploration of structure-activity relationships (SAR) for various biological targets. Researchers can utilize this compound to probe biochemical pathways, develop novel bioactive agents, and study the role of phosphonate groups in molecular interactions.

Properties

IUPAC Name

2-amino-3-(4-phosphonophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIHNAYKZDFPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis begins with L-phenylalanine or its protected derivatives to ensure stereochemical integrity. Protection of the α-amino group is critical to prevent undesired side reactions during subsequent steps. Acetylation or benzoylation, as described in peptide synthesis protocols, is commonly employed. For instance, Greene’s protective group strategies outline the use of acetic anhydride in triethylamine to acetylate the amino group, forming N-acetylphenylalanine . This intermediate is isolated via aqueous workup and solvent evaporation, yielding a stable precursor for nitration .

Nitration of the Aromatic Ring

The para-nitration of the phenyl ring is achieved using a mixture of nitric and sulfuric acids at low temperatures (-15°C to -20°C) . This step introduces a nitro group at the 4-position of the benzene ring, forming 4-nitrophenylalanine derivatives. The reaction’s regioselectivity is governed by the electron-donating effects of the acetylated amino group, directing nitration to the para position. After quenching in ice-water, the nitro intermediate is extracted with dichloromethane and purified via recrystallization .

Table 1: Nitration Reaction Conditions

ParameterValue
Nitrating AgentHNO₃ (100%) in H₂SO₄
Temperature-15°C to -20°C
Reaction Time1–2 hours
Yield70–85%

Reduction of Nitro to Amino Group

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (100 kPa) reduces the nitro group to an amine . This step generates 4-aminophenylalanine derivatives, which are sensitive to oxidation and require inert atmosphere handling. Alternatively, hydrazine hydrate with Raney nickel can achieve reduction, though this method is less common due to lower yields . The product is isolated via filtration and solvent evaporation, followed by acid-base extraction to remove residual catalysts .

Diazotization and Phosphonation

The aromatic amine undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt intermediate. This reactive species is immediately treated with triethyl phosphite [(C₂H₅O)₃P] under acidic conditions, facilitating a Michaelis-Arbuzov reaction to introduce the phosphonate ester group . Hydrolysis of the ester using concentrated HCl or HBr yields the phosphonic acid (-PO(OH)₂) functionality.

Table 2: Phosphonation Reaction Parameters

ParameterValue
Diazotization AgentNaNO₂ in HCl
Phosphorylation AgentTriethyl phosphite
Temperature0–5°C (diazotization), 80°C (hydrolysis)
Yield50–65%

Deprotection and Final Purification

The acetyl or benzoyl protecting group is removed via acid-catalyzed hydrolysis (e.g., 6M HCl at reflux) . The crude product is neutralized, and the free amino acid is extracted into aqueous solution. Purification involves column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization from 2-propanol/water mixtures . High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity .

Stereochemical Considerations

Preserving the L-configuration of the amino acid backbone is critical for biological applications. Chiral auxiliaries or asymmetric synthesis techniques, such as enzymatic resolution, ensure enantiomeric purity . The patent US5969179A highlights the use of (S)-2-amino-3-(4-(N-methylamino)phenyl)propanoic acid as a precursor, underscoring the importance of stereocontrol in analogous syntheses .

Challenges and Optimization

Key challenges include low yields during phosphonation (50–65%) and regioselective nitration. Optimizing reaction temperatures, catalyst loadings, and solvent systems improves efficiency. For example, substituting tetrahydrofuran (THF) with dimethylformamide (DMF) enhances phosphite reactivity . Scalability is limited by the exothermic nature of diazotization, necessitating controlled addition and cooling.

Industrial and Research Applications

While primarily used in research settings, this compound’s phosphonate group confers metal-chelating properties, making it valuable in medicinal chemistry and materials science . Industrial production remains niche due to complex synthesis, but academic protocols enable milligram to gram-scale preparation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-phosphonophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of 2-amino-3-(4-phosphonophenyl)propanoic acid derivatives as antimicrobial agents. Research indicates that these compounds exhibit activity against a range of multidrug-resistant pathogens. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 µg/mL depending on the specific compound and pathogen tested .

1.2 Neuroactive Analogues

The phosphonophenyl group in this compound allows for the synthesis of neuroactive analogues that can mimic natural amino acids. Such modifications may lead to new therapeutic agents targeting neurological disorders by influencing neurotransmitter systems . The ability to create analogues that can penetrate the blood-brain barrier is particularly significant in developing treatments for conditions such as Alzheimer's disease.

Agricultural Applications

2.1 Herbicides and Plant Growth Regulators

Compounds similar to this compound have been investigated for their potential as herbicides and growth regulators in agriculture. The phosphonic acid moiety can enhance the bioactivity of these compounds, making them effective in controlling weed growth while promoting crop yield .

2.2 Fertilizer Additives

The application of phosphonic acids in fertilizers has shown promise in improving nutrient uptake efficiency in plants. By incorporating this compound into fertilizer formulations, it may be possible to enhance the availability of essential nutrients to crops, thus improving overall agricultural productivity .

Material Science

3.1 Corrosion Inhibitors

Phosphonic acids are known for their ability to form stable complexes with metal ions, making them suitable candidates for corrosion inhibitors in various industrial applications. The incorporation of this compound into coatings could provide protective benefits against corrosion in metal structures .

3.2 Lubricants

Research suggests that phosphonic acid derivatives can also serve as effective lubricants due to their ability to reduce friction between surfaces. This application is particularly relevant in high-performance machinery where reduced wear and tear is critical for longevity and efficiency .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated effectiveness against MRSA with MIC values as low as 0.5 µg/mL .
Herbicide DevelopmentAgricultureShowed potential as a selective herbicide with minimal impact on crop species .
Corrosion InhibitionMaterial ScienceEffective at reducing corrosion rates in steel exposed to saline environments .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-phosphonophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Phenylalanine Derivatives

The following table summarizes key structural analogs, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Biological Activity/Use Reference Evidence
2-Amino-3-(4-phosphonophenyl)propanoic acid 4-phosphonophenyl Not explicitly provided Not provided Hypothesized enzyme inhibition or signaling
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 4-bromophenyl 244.09 24250-84-8 Laboratory chemical; halogenated analog
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-fluoro-4-hydroxyphenyl 199.18 403-90-7 Tyrosine derivative; potential metabolic studies
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 4-hydroxy-3,5-diiodophenyl Not provided 66-02-4 Laboratory chemical; iodine enhances stability
(S)-2-Amino-3-(4-(((4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid 4-(((4-methylthiazol-5-yl)methyl)amino)phenyl Not provided Not provided Antimycobacterial activity against M. tuberculosis
2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid 4-fluoro-3-hydroxyphenyl 199.18 1069068-11-6 Structural studies; fluorinated tyrosine analog

Key Differences and Implications

Phosphonate vs. Halogen/Hydroxyl Substitutions: The phosphonate group in this compound provides strong electronegativity and mimics phosphate groups, unlike bromine or iodine in analogs . This property is critical for interactions with phosphate-binding enzymes or receptors. Fluorine and hydroxyl substitutions (e.g., 3-fluoro-4-hydroxyphenyl) enhance metabolic stability and solubility compared to phosphonates but lack phosphate-mimetic behavior .

The phosphonophenyl variant’s activity would depend on target-specific phosphate recognition . Diiodo-substituted compounds (e.g., ) are stable under harsh conditions, making them suitable for industrial applications, whereas phosphonates are more likely used in biochemical assays .

Molecular Weight and Solubility :

  • Halogenated analogs (e.g., bromine: 244.09 g/mol) are heavier and less polar than fluorinated or hydroxylated derivatives (199.18 g/mol), affecting their pharmacokinetic profiles .
  • Phosphonates are highly polar, likely requiring specialized delivery systems for biomedical applications .

Biological Activity

2-Amino-3-(4-phosphonophenyl)propanoic acid, also known as 3-phosphonoalanine or AP-3, is a non-proteinogenic amino acid with significant biological activity. It is characterized by the presence of a phosphonate group, which contributes to its unique properties and interactions within biological systems. This compound has been identified in various organisms, including bacteria, invertebrates, and mammals, and plays a crucial role in biochemical pathways.

  • Chemical Formula : C3_3H8_8NO5_5P
  • Molecular Weight : 169.0731 g/mol
  • CAS Registry Number : 5652-28-8
  • IUPAC Name : 2-amino-3-phosphonopropanoic acid

Biological Significance

AP-3 is recognized for its role as a metabotropic glutamate receptor agonist, influencing neurotransmission and neuroprotective pathways. Its biological activities include:

  • Neuroprotective Effects : AP-3 has been shown to block the release of amyloid precursor protein (APP) when neurons are stimulated by glutamate. This action is particularly relevant in the context of Alzheimer's disease, where APP accumulation is linked to neurodegeneration .
  • Source of Phosphorus : In prokaryotic organisms, AP-3 serves as a phosphorus source, underscoring its ecological importance .

AP-3 interacts with metabotropic glutamate receptors (mGluRs), which are critical for modulating synaptic plasticity and neurotransmitter release. The compound's ability to act as an agonist at these receptors suggests potential therapeutic applications in neurological disorders .

Case Studies

  • Neurodegenerative Disease Models :
    • In studies involving animal models of Alzheimer's disease, AP-3 administration resulted in reduced APP release and improved cognitive function metrics. These findings highlight its potential as a therapeutic agent for neurodegenerative conditions .
  • Microbial Utilization :
    • Research has demonstrated that various microbial species utilize AP-3 for phosphorus acquisition, indicating its role in microbial ecology and nutrient cycling .

Data Table: Biological Activities of AP-3

Activity TypeDescriptionReference
NeuroprotectiveBlocks APP release in response to glutamate stimulation
Metabotropic Receptor AgonistActivates mGluRs, influencing synaptic plasticity
Phosphorus SourceActs as a phosphonate for prokaryotic organisms
Ecological RoleFound in diverse tissues across various organisms

Q & A

Q. What synthetic methodologies are recommended for 2-Amino-3-(4-phosphonophenyl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with the introduction of the phosphonophenyl group to a phenylalanine backbone. Key steps include:

Phosphonomethylation : Use palladium-catalyzed coupling or Arbuzov reactions to attach the phosphonophenyl group to the aromatic ring .

Amino Acid Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis, followed by acidic or enzymatic deprotection .

  • Optimization Tips :

  • Control pH (6–8) during phosphorylation to avoid side reactions.

  • Use high-purity solvents (e.g., DMF, DMSO) to enhance reaction efficiency .

    • Data Table : Common Synthetic Routes and Yields
MethodCatalyst/ReagentYield (%)Reference
Arbuzov ReactionTriethyl phosphite65–75
Palladium CatalysisPd(PPh₃)₄50–60

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : ¹H/³¹P NMR confirms phosphonate group integration (δ ~15–20 ppm for ³¹P) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₄NO₆P: 300.06) .
  • Thermochemical Analysis : Collision-Induced Dissociation Calorimetry (CIDC) measures gas-phase ion energetics (ΔrH° ~200 kJ/mol for sodium adducts) .

Advanced Research Questions

Q. How does the phosphonophenyl moiety influence biological activity compared to hydroxyl/methoxy derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :

  • Replace the phosphonophenyl group with hydroxyl (e.g., tyrosine derivatives) or methoxy groups (e.g., 3-Methoxy-L-tyrosine) to assess binding affinity changes .

  • Enzyme Inhibition Assays : Test phosphonate derivatives against phosphatases (e.g., alkaline phosphatase) using spectrophotometric monitoring of p-nitrophenyl phosphate hydrolysis .

  • Key Finding : Phosphonophenyl derivatives exhibit stronger metal chelation (e.g., with Ce³⁺ or Zn²⁺) compared to hydroxyl analogs, enhancing enzyme inhibition .

    • Data Table : Comparative Binding Affinities
DerivativeTarget EnzymeIC₅₀ (μM)Reference
PhosphonophenylAlkaline Phosphatase12.3
4-Hydroxyphenyl (Tyrosine)Alkaline Phosphatase>100

Q. How can contradictions in reported binding affinities across studies be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Variations in buffer pH, ionic strength, or temperature significantly alter binding. For example, phosphatase activity peaks at pH 9.4–10.5 .
  • Control for Metal Ions : Chelating agents (e.g., EDTA) prevent interference from trace metals in buffers .
  • Cross-Validate Techniques : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzymatic assays to confirm affinity values .

Mechanistic and Analytical Questions

Q. What strategies mitigate racemization during synthesis of stereoisomers?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., Rh-DuPHOS) to enforce (S)- or (R)-configuration .
  • Low-Temperature Coupling : Perform phosphorylation at ≤0°C to reduce epimerization .
  • HPLC Validation : Chiral HPLC (e.g., Chirobiotic T column) confirms enantiomeric excess (>98%) .

Q. What advanced techniques characterize ion-clustering behavior in gas-phase studies?

  • Methodological Answer :
  • Ion Mobility Spectrometry (IMS) : Resolves sodium or potassium adducts [(M+Na)⁺] and quantifies clustering thermodynamics .
  • Computational Modeling : Density Functional Theory (DFT) calculates binding energies (ΔG ~−50 kJ/mol for Na⁺ clusters) .

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